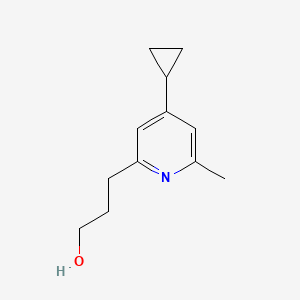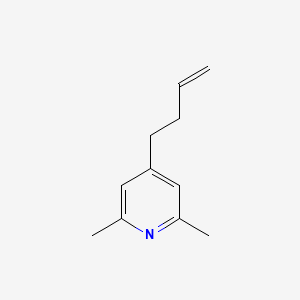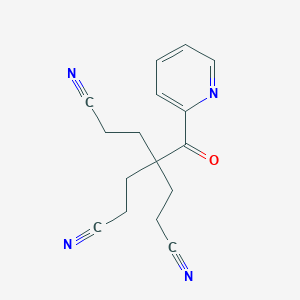
1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea is a synthetic organic compound that belongs to the class of sulfonylureas These compounds are known for their diverse applications in medicinal chemistry, particularly as hypoglycemic agents used in the treatment of diabetes mellitus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-methylpyridine, undergoes nitration followed by reduction to form 5-methyl-2-aminopyridine.
Sulfonylation: The 5-methyl-2-aminopyridine is then reacted with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylurea intermediate.
Urea Formation: The final step involves the reaction of the sulfonylurea intermediate with an isocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group would yield a carboxylic acid derivative, while reduction of the sulfonyl group would yield a sulfide.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying enzyme inhibition and protein interactions.
Medicine: Potential use as a hypoglycemic agent or in the development of new therapeutic agents.
Industry: Applications in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea would depend on its specific application. In the context of medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Tolbutamide: Another sulfonylurea used as a hypoglycemic agent.
Glibenclamide: A more potent sulfonylurea with similar applications.
Chlorpropamide: Known for its longer duration of action compared to other sulfonylureas.
Uniqueness
1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea is unique due to its specific structural features, such as the presence of a pyridine ring and a piperidine sulfonyl group. These features may confer distinct biological activities and pharmacokinetic properties compared to other sulfonylureas.
特性
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-piperidin-1-ylsulfonylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-10-5-6-11(13-9-10)14-12(17)15-20(18,19)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJLYUIPNZOTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NS(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine](/img/structure/B7780555.png)



![[4-(Pyridin-4-yl)oxan-4-yl]methanol](/img/structure/B7780586.png)


